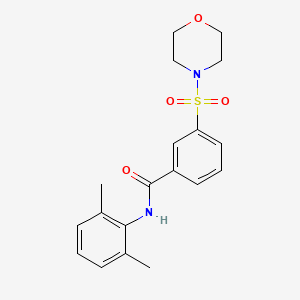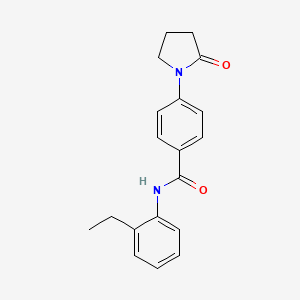![molecular formula C15H12Cl2N2OS B5796115 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide, also known as CCNA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thioamide derivative of 2-chloro-N-(4-chlorophenyl)acetamide, which is a known analgesic drug. CCNA is an important compound in the field of pharmacology and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. One area of research that warrants further investigation is the mechanism of action of this compound. More studies are needed to fully understand how this compound exerts its anti-cancer activity and to identify its molecular targets. Another area of research that warrants further investigation is the potential use of this compound in combination with other anti-cancer agents. Studies have shown that this compound may enhance the anti-cancer activity of certain chemotherapy drugs, making it a promising candidate for combination therapy. Finally, more studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with thiourea in the presence of a base such as sodium hydroxide. The resulting compound is then treated with 2-chlorobenzenamine to produce this compound. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJPUTPWIGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

